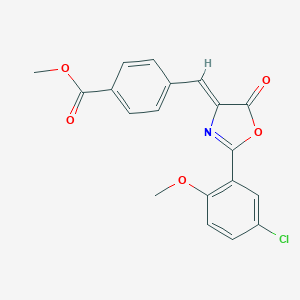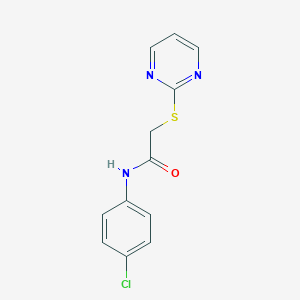
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as CPYSA, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CPYSA is a member of the thioacetamide family of compounds and has been shown to possess a wide range of pharmacological properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to reduce the activity of MMPs. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. However, there are also some limitations to using N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide. One area of interest is its potential as a treatment for cancer. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, which suggests that it may be an effective treatment for certain types of cancer. Another area of interest is its potential as a treatment for infectious diseases. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to possess anti-microbial properties, which suggests that it may be an effective treatment for bacterial and viral infections. Finally, there is interest in studying the structure-activity relationship of N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide in order to identify more potent and selective analogs.
合成方法
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with 2-amino pyrimidine in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
科学研究应用
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been studied for its potential as a treatment for a variety of diseases, including cancer, arthritis, and infectious diseases.
属性
产品名称 |
N-(4-chlorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
分子式 |
C12H10ClN3OS |
分子量 |
279.75 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
InChI 键 |
HVQLAYZDAXNQBL-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
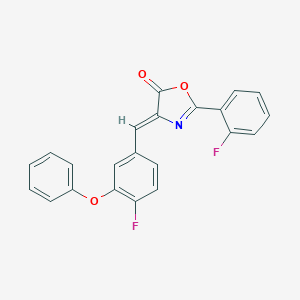
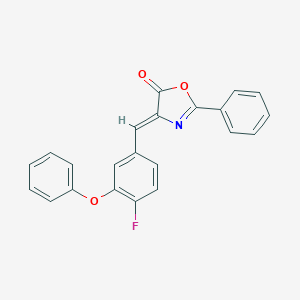
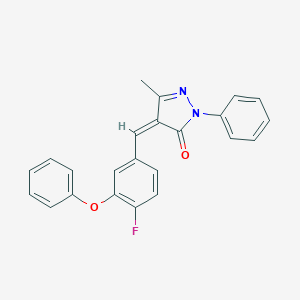
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
